molecular formula C6H5LiS B1589302 Lithium Benzenethiolate CAS No. 2973-86-6

Lithium Benzenethiolate

Cat. No. B1589302
CAS RN: 2973-86-6
M. Wt: 116.1 g/mol
InChI Key: HPFQTCRYSOTMDJ-UHFFFAOYSA-M
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Description

Lithium Benzenethiolate is a chemical compound with the molecular formula CHLiS. It has an average mass of 116.110 Da and a monoisotopic mass of 116.027199 Da . It is also known as Lithium thiophenolate .


Physical And Chemical Properties Analysis

Lithium Benzenethiolate has an average mass of 116.110 Da and a monoisotopic mass of 116.027199 Da . Lithium, a component of Lithium Benzenethiolate, is the lightest of the metals, with a density approximately half that of water . It has the highest specific heat of any solid element .

Relevant Papers The relevant papers for Lithium Benzenethiolate include a comprehensive investigation of Lithium-based polymer electrolytes , a comprehensive review of polymer electrolyte for lithium-ion battery , and applications of Polymer Electrolytes in Lithium-Ion Batteries .

Scientific Research Applications

  • Single-Atom Catalysts for Lithium–Air Battery Applications

  • Theoretical and Computational Investigations of Li-ion Battery Materials and Electrolytes

  • Applications of Voltammetry in Lithium Ion Battery Research

  • Synthesis of Fluorinated Pyridines

  • Advanced Liquid Electrolytes for High-Voltage Lithium–Metal Batteries

  • Synthesis of Fluorinated Pyridines

  • Advanced Liquid Electrolytes for High-Voltage Lithium–Metal Batteries

properties

IUPAC Name

lithium;benzenethiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6S.Li/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFQTCRYSOTMDJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C(C=C1)[S-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5LiS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450319
Record name Thiophenol lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium Benzenethiolate

CAS RN

2973-86-6
Record name Thiophenol lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium thiophenolate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
95
Citations
E Block, V Eswarakrishnan, M Gernon… - Journal of the …, 1989 - ACS Publications
… 4b The success of direct ortho-lithiation of lithium benzenethiolate is partly attributable to the choice of cyclohexane as a solvent. In a variety of other solvents we found lithiation by n-…
Number of citations: 191 pubs.acs.org
M Ono, K Nishimura, Y Nagaoka, K Tomioka - Tetrahedron letters, 1999 - Elsevier
… We describe herein that the reaction of an enoate 1 with an aldehyde 2 is catalyzed by lithium benzenethiolate in the presence of phenyl trimethylsilyl sulfide to afford stereoselectively …
Number of citations: 80 www.sciencedirect.com
MD Gernon - 1989 - search.proquest.com
… Lithium 2-lithiobenzenethiolate (1) precipitates from a homogeneous cyclohexane solution of lithium benzenethiolate, TMEDA, and -butyllithium during 24 hours of stirring at room …
Number of citations: 2 search.proquest.com
K Nishimura, M Ono, Y Nagaoka… - Angewandte …, 2001 - Wiley Online Library
… In the presence of 8 mol % of lithium benzenethiolate and 10 mol % of 2 in toluene, the reaction of three equivalents of benzenethiol with 1 a (R=Me) at −60 C was quite sluggish. In …
Number of citations: 62 onlinelibrary.wiley.com
M Ono, K Nishimura, Y Nagaoka, K Tomioka - Tetrahedron letters, 1999 - Elsevier
… We have recently reported the lithium benzenethiolate-initiated Michael addition-… and an aldehyde when a catalytic nucleophile, lithium benzenethiolate, is loaded. We describe herein …
Number of citations: 45 www.sciencedirect.com
A Yasuda, M Takahashi, H Takaya - Tetrahedron Letters, 1981 - Elsevier
Reactions of vinyl oxiranes and diethylaluminum benzenethiolate in benzene at room temperature proceed regio- and stereoselectively to afford mainly ( Z )-4-phenylthio-2-buten-1-ol …
Number of citations: 31 www.sciencedirect.com
PC Zhang, H Wang, S Liu, XQ Guo, XF Hou - Journal of Organometallic …, 2008 - Elsevier
… Reaction with lithium benzenethiolate The reaction of 1 with the same molar quantity of lithium benzenethiolate gave a gradual color change from green to dark brown, as shown in …
Number of citations: 1 www.sciencedirect.com
M Watanabe, K Shirai, T Kumamoto - … of the Chemical Society of Japan, 1979 - journal.csj.jp
… The Michael addition reaction of lithium benzenethiolate to 1 afforded 2. However, when lithium benzenethiolate was allowed to react with 1 in THF at –50 C and the reaction mixture …
Number of citations: 22 www.journal.csj.jp
M Watanabe, K Shirai, T Kumamoto - 1999 - jlc.jst.go.jp
… The Michael addition reaction of lithium benzenethiolate to 1 afforded 2. However, when lithium benzenethiolate was allowed to react with 1 in THF at —50 G and the reaction mixture …
Number of citations: 7 jlc.jst.go.jp
P Bałczewski, M Mikołajczyk - Heteroatom Chemistry, 1994 - Wiley Online Library
… cal disulfide deserves special attention, since its presence in the reaction mixture, in combination with the formation of 3, might confirm the anticipated attack of lithium benzenethiolate …
Number of citations: 1 onlinelibrary.wiley.com

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